molecular formula C17H19N3O2S B279037 1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole

1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole

Cat. No. B279037
M. Wt: 329.4 g/mol
InChI Key: YZSSWSQWEMVUDS-UHFFFAOYSA-N
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Description

1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole, also known as TBSMB, is a benzotriazole derivative that has been extensively studied for its potential applications in various scientific fields. TBSMB is a white crystalline powder that is insoluble in water but soluble in organic solvents. This compound has been found to have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Mechanism Of Action

The mechanism of action of 1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole is not fully understood. However, it has been proposed that 1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole exerts its biological activities by scavenging free radicals, inhibiting the activity of enzymes, and modulating signaling pathways. 1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole has also been found to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Furthermore, 1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole has been shown to have neuroprotective and cardioprotective effects.

Advantages And Limitations For Lab Experiments

1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, 1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole also has some limitations, including its poor water solubility and the need for organic solvents for its use in experiments.

Future Directions

There are several future directions for the study of 1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole. One potential direction is the development of 1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Another potential direction is the study of the structure-activity relationship of 1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole and its derivatives to improve its biological activities and reduce its toxicity. Furthermore, the use of 1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole as a probe for the study of enzyme activity and signaling pathways is another potential direction for future research.

Synthesis Methods

1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole can be synthesized using various methods, including the reaction of 4-tert-butylphenylsulfonyl chloride with 5-methyl-1H-1,2,3-benzotriazole in the presence of a base or the reaction of 4-tert-butylphenylsulfonyl hydrazine with 5-methyl-1H-1,2,3-benzotriazole in the presence of a coupling agent. The yield of 1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole has also been found to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Furthermore, 1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole has been shown to have neuroprotective and cardioprotective effects.

properties

Product Name

1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-5-methylbenzotriazole

InChI

InChI=1S/C17H19N3O2S/c1-12-5-10-16-15(11-12)18-19-20(16)23(21,22)14-8-6-13(7-9-14)17(2,3)4/h5-11H,1-4H3

InChI Key

YZSSWSQWEMVUDS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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